molecular formula C16H17N3O B12596669 Pyrrolidine, 1-([3,4'-bipyridin]-5-ylcarbonyl)-2-methyl- CAS No. 613661-01-1

Pyrrolidine, 1-([3,4'-bipyridin]-5-ylcarbonyl)-2-methyl-

Cat. No.: B12596669
CAS No.: 613661-01-1
M. Wt: 267.33 g/mol
InChI Key: LYJHNMBFKQONNV-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-([3,4’-bipyridin]-5-ylcarbonyl)-2-methyl- is a complex organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine itself is a five-membered nitrogen-containing heterocycle, which is a common structural motif in many natural products and pharmaceuticals. This particular compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor, such as 4-chlorobutan-1-amine, in the presence of a strong base . The bipyridine moiety can be introduced through a coupling reaction with a bipyridine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures . The process is carried out in a continuous reactor, and the product is purified through multistage distillation.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-([3,4’-bipyridin]-5-ylcarbonyl)-2-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidone derivatives, while reduction can produce various substituted pyrrolidines.

Mechanism of Action

The mechanism of action of pyrrolidine, 1-([3,4’-bipyridin]-5-ylcarbonyl)-2-methyl- involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. Additionally, the pyrrolidine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: An aromatic analog with a five-membered ring containing nitrogen.

    Pyrrolizidine: Contains two fused five-membered rings with nitrogen.

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine.

Uniqueness

Pyrrolidine, 1-([3,4’-bipyridin]-5-ylcarbonyl)-2-methyl- is unique due to its combination of a pyrrolidine ring and a bipyridine moiety. This structure allows it to participate in both coordination chemistry and organic reactions, making it versatile for various applications .

Properties

CAS No.

613661-01-1

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

(2-methylpyrrolidin-1-yl)-(5-pyridin-4-ylpyridin-3-yl)methanone

InChI

InChI=1S/C16H17N3O/c1-12-3-2-8-19(12)16(20)15-9-14(10-18-11-15)13-4-6-17-7-5-13/h4-7,9-12H,2-3,8H2,1H3

InChI Key

LYJHNMBFKQONNV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C(=O)C2=CN=CC(=C2)C3=CC=NC=C3

Origin of Product

United States

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